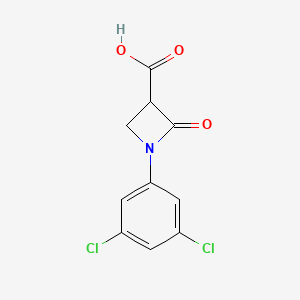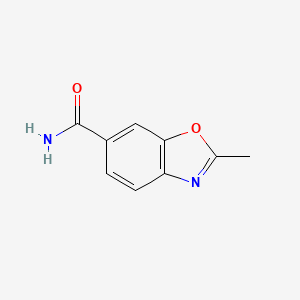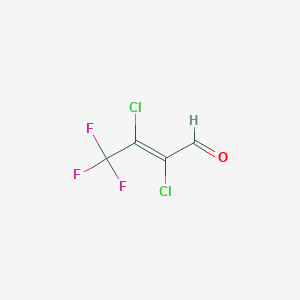
3-((4-Chlorophenyl)amino)inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Chlorophenyl)amino)inden-1-one, also known as 3-CPAI, is an organic compound belonging to the class of indenones. It is an important synthetic intermediate used in the preparation of various organic compounds, such as pharmaceuticals, agricultural chemicals, and industrial chemicals. 3-CPAI is a colorless solid with a molecular weight of 249.62 g/mol. It is soluble in water, methanol, and ethanol, and is relatively stable under both acidic and basic conditions.
Wirkmechanismus
The mechanism of action of 3-((4-Chlorophenyl)amino)inden-1-one is not fully understood. It is believed that the compound acts as a Lewis acid, which can react with a Lewis base to form a covalent bond. This reaction is thought to be the basis for the formation of the various organic compounds synthesized from 3-((4-Chlorophenyl)amino)inden-1-one.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-((4-Chlorophenyl)amino)inden-1-one are not well understood. However, it has been suggested that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. It has also been suggested that 3-((4-Chlorophenyl)amino)inden-1-one may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
3-((4-Chlorophenyl)amino)inden-1-one has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and is stable under both acidic and basic conditions. It is also soluble in water, methanol, and ethanol, making it easy to work with in a variety of solvents. However, 3-((4-Chlorophenyl)amino)inden-1-one can be toxic and can cause irritation to the skin and eyes, so it should be handled with care.
Zukünftige Richtungen
The potential applications of 3-((4-Chlorophenyl)amino)inden-1-one are vast, and there are many possible future directions for research. One potential area of research is the development of new methods for the synthesis of 3-((4-Chlorophenyl)amino)inden-1-one, which could lead to the development of more efficient and cost-effective methods for the preparation of organic compounds. Additionally, further research into the biochemical and physiological effects of 3-((4-Chlorophenyl)amino)inden-1-one could lead to the development of new drugs and other compounds with therapeutic applications. Finally, research into the mechanism of action of 3-((4-Chlorophenyl)amino)inden-1-one could lead to new insights into the mechanisms of organic reactions, which could be used to develop new synthetic pathways for the synthesis of a variety of organic compounds.
Synthesemethoden
3-((4-Chlorophenyl)amino)inden-1-one can be synthesized through a variety of methods, including the Heck reaction, the Suzuki reaction, the Ullmann reaction, and the Buchwald-Hartwig amination. The Heck reaction is the most commonly used method, and involves the reaction of an alkyl halide with an aryl halide in the presence of a palladium catalyst. The Suzuki reaction is a cross-coupling reaction between an aryl halide and an organoboron compound, and is often used for the synthesis of 3-((4-Chlorophenyl)amino)inden-1-one. The Ullmann reaction involves the coupling of two aryl halides in the presence of a copper catalyst, and is used for the synthesis of 3-((4-Chlorophenyl)amino)inden-1-one in a one-pot reaction. The Buchwald-Hartwig amination is a palladium-catalyzed reaction which involves the reaction of an aryl halide with an amine to form an arylamine.
Wissenschaftliche Forschungsanwendungen
3-((4-Chlorophenyl)amino)inden-1-one has been widely studied in the field of organic synthesis and has a wide range of applications in the synthesis of pharmaceuticals, agricultural chemicals, and industrial chemicals. It has also been used as a model compound for the study of organic reactions and as a reagent in the synthesis of other organic compounds. 3-((4-Chlorophenyl)amino)inden-1-one has been used in the synthesis of drugs such as atorvastatin, pravastatin, and rosuvastatin, as well as in the synthesis of herbicides, fungicides, and insecticides.
Eigenschaften
IUPAC Name |
3-(4-chloroanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-10-5-7-11(8-6-10)17-14-9-15(18)13-4-2-1-3-12(13)14/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPCXNUBYPNAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC2=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorophenyl)amino)inden-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)

![5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)









![8-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357828.png)
![8-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357834.png)